2-(3-Bromomethyl-isothiazol-5-yl)-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(bromomethyl)-1,2-thiazol-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a thiazole ring and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(bromomethyl)-1,2-thiazol-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactionsThe isoindole moiety is then synthesized and coupled with the thiazole derivative under specific reaction conditions, often involving catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-[3-(bromomethyl)-1,2-thiazol-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different functionalized isoindole compounds .
Scientific Research Applications
2-[3-(bromomethyl)-1,2-thiazol-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[3-(bromomethyl)-1,2-thiazol-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and isoindole derivatives, such as:
- 2-[3-(chloromethyl)-1,2-thiazol-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione
- 2-[3-(methyl)-1,2-thiazol-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
What sets 2-[3-(bromomethyl)-1,2-thiazol-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione apart is its bromomethyl group, which provides unique reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
1258841-01-8 |
---|---|
Molecular Formula |
C12H7BrN2O2S |
Molecular Weight |
323.17 g/mol |
IUPAC Name |
2-[3-(bromomethyl)-1,2-thiazol-5-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H7BrN2O2S/c13-6-7-5-10(18-14-7)15-11(16)8-3-1-2-4-9(8)12(15)17/h1-5H,6H2 |
InChI Key |
OXGSNRBPVAFLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=NS3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.